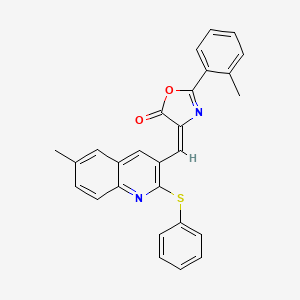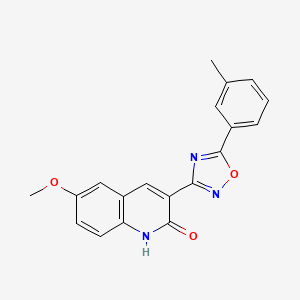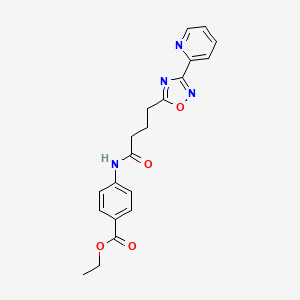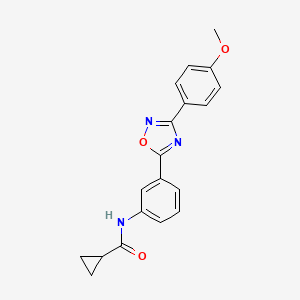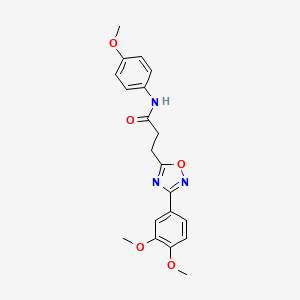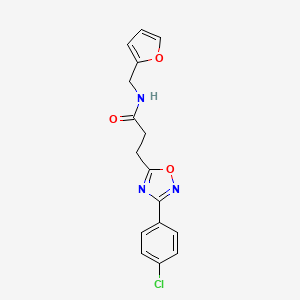
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)propanamide” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a furan ring, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the furan ring suggests that this compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the propanamide group could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Wirkmechanismus
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)propanamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause significant biochemical or physiological effects in laboratory animals. However, further studies are needed to fully understand its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)propanamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria and fungi, making it a useful tool for researchers studying these microorganisms.
However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, further studies are needed to fully understand its safety profile and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)propanamide. Some possible areas of study include:
1. Further investigation of its mechanism of action to better understand how it inhibits the growth of microorganisms.
2. Development of new formulations or delivery methods to improve its solubility and efficacy.
3. Evaluation of its potential as a treatment for specific bacterial or fungal infections.
4. Investigation of its potential use in other fields, such as agriculture or food preservation.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in scientific research. Its broad-spectrum antimicrobial activity makes it a promising candidate for the development of new antibiotics, and there are many potential future directions for research in this area. However, further studies are needed to fully understand its safety profile and potential side effects.
Synthesemethoden
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)propanamide involves the reaction of 4-chlorophenylhydrazine with furan-2-carbaldehyde to produce 3-(4-chlorophenyl)-1-furan-2-yl-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with 3-bromo-propionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)propanamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial properties against various bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-12-5-3-11(4-6-12)16-19-15(23-20-16)8-7-14(21)18-10-13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXXYZSHMZZBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
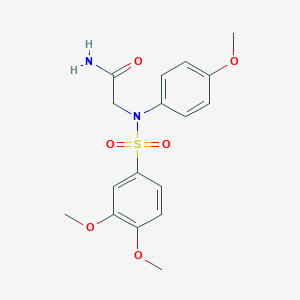
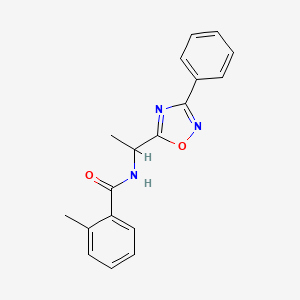
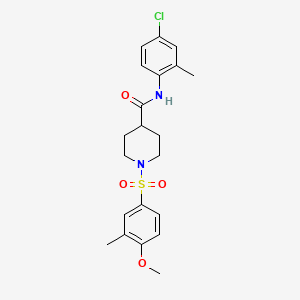
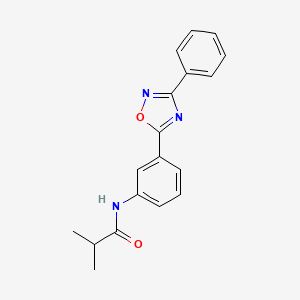
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
